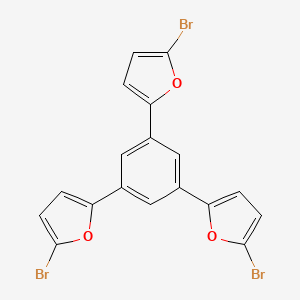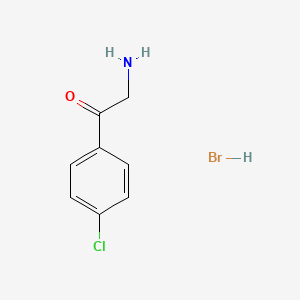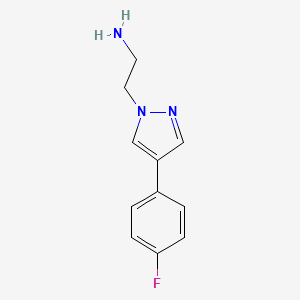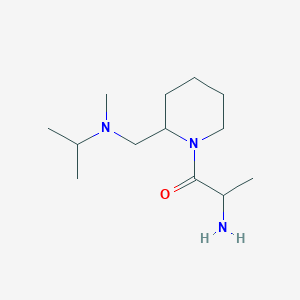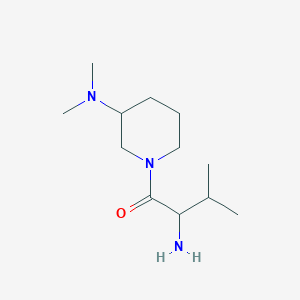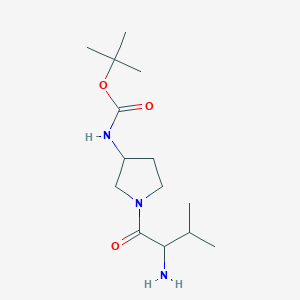
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its role in various chemical and biological processes, making it a valuable compound in scientific research .
Preparation Methods
The synthesis of tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate involves several steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate can be compared with similar compounds such as:
- tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
- tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific configuration and the presence of the amino and methylbutanoyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)17-7-6-10(8-17)16-13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19) |
InChI Key |
HLTWTBKSJBHYQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
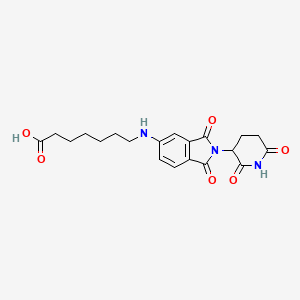
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)
